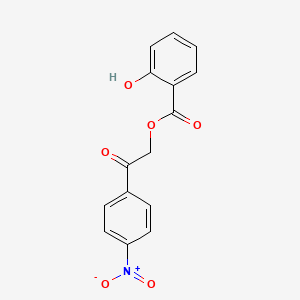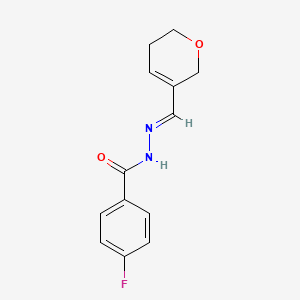![molecular formula C14H11BrN2O3 B5773362 N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide, also known as BRD0705, is a small molecule inhibitor that has been identified as a potential therapeutic agent for various diseases. It is a member of the furan-2-carboxamide family of compounds, which have been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. BRD0705 has been studied extensively for its mechanism of action and its potential use in scientific research.
Wirkmechanismus
The mechanism of action of N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide involves its inhibition of the bromodomain and extra-terminal (BET) proteins. BET proteins are involved in the regulation of gene expression, and their inhibition has been found to have anti-inflammatory and anti-cancer effects. N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide specifically targets the BRD4 protein, which has been found to play a critical role in the regulation of inflammation and cancer cell growth.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases. It has also been found to induce apoptosis in cancer cells, leading to their death. Additionally, N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide has been found to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression. Additionally, it has been found to exhibit low toxicity in vitro, making it a safe and effective research tool. However, one limitation of using N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Additionally, further studies are needed to determine its effectiveness in the treatment of other inflammatory diseases. Finally, the development of more potent BRD4 inhibitors could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide involves several steps, including the reaction of 5-bromo-2-furoic acid with thionyl chloride to form 5-bromo-2-furoyl chloride. This is then reacted with N-(2-aminophenyl) acetamide to form N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide has been studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as arthritis. It has also been found to have anti-cancer properties, with studies showing its potential use in the treatment of various types of cancer, including breast cancer and lung cancer.
Eigenschaften
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-12-7-6-11(20-12)14(19)17-10(13(16)18)8-9-4-2-1-3-5-9/h1-8H,(H2,16,18)(H,17,19)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITQHLLWVDAREL-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-isopropyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5773291.png)



![1-(2-methoxyphenyl)-4-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperazine](/img/structure/B5773312.png)
![4-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5773314.png)
![N'-[(4-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5773322.png)


![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-4-fluorobenzamide](/img/structure/B5773339.png)
![N-cyclopropyl-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5773352.png)

